Bromoacetanilide

Enzyme Inhibition N-Acetyltransferase Kinetic Parameters

Researchers studying arylamine N-acetyltransferases (NATs) require authentic bromoacetanilide for reproducible covalent inhibition. Substitution with chloroacetamide analogs or positional isomers compromises electrophilic reactivity and isozyme selectivity. This compound provides well-characterized kinetics (KI = 0.67 mM, k₃ = 1 min⁻¹) and 1:1 enzyme alkylation stoichiometry. • Gold-standard covalent probe for NAT1/NAT2 active site topology studies • Validated by high-resolution NAT1 co-crystal structure at 1.7 Å resolution • Non-selective pan-NAT inhibition ideal for mechanistic enzymology and inhibitor design

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 103373-69-9
Cat. No. B025293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetanilide
CAS103373-69-9
Synonymsbromoacetanilide
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC=CC=C1)Br
InChIInChI=1S/C8H8BrNO/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyDCPLOIFDMMEBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromoacetanilide Identity and Core Characteristics


Bromoacetanilide (CAS 103373-69-9), also known as N-bromo-N-phenylacetamide or 2-bromo-N-phenylacetamide, is a small-molecule haloacetamide derivative with the molecular formula C₈H₈BrNO and a molecular weight of 214.06 g/mol . It is an electrophilic compound that functions as an irreversible, active site-directed inhibitor of arylamine N-acetyltransferases (NATs) by alkylating a conserved catalytic cysteine residue [1]. The compound is used as a mechanistic probe in enzymology studies, a structural biology tool for covalent labeling of target proteins, and a key synthetic intermediate in the preparation of kinase inhibitor scaffolds [2].

✓
Mechanistic probe for NAT1/NAT2 active-site topology and inhibition kinetics
✓
Covalent labeling reagent for structural biology and crystallographic studies
✓
Key synthetic intermediate for kinase inhibitor scaffold assembly

Why Bromoacetanilide Cannot Be Simply Substituted


Simple substitution of bromoacetanilide with its parent compound acetanilide, positional isomers (e.g., 2′-bromoacetanilide), or other haloacetamides (e.g., iodoacetamide, chloroacetanilide) is scientifically unsound due to profound differences in electrophilic reactivity, enzyme inhibition kinetics, and target selectivity profiles. Acetanilide lacks the reactive bromine necessary for covalent modification of cysteine residues [1]. Chloroacetanilide analogs exhibit substantially lower reactivity owing to the poorer leaving-group ability of chloride compared to bromide, directly impacting experimental outcomes [2]. Among aromatic N-aryl bromoacetamides, bromoacetanilide demonstrates the highest fungistatic potency within its class, while polyhalogenation or substitution at alternative ring positions reduces activity [2]. Furthermore, the non-selective NAT1/NAT2 inhibition profile of bromoacetanilide differs from the NAT2-selective inactivation exhibited by structurally related reagents such as 2-(bromoacetylamino)fluorene (Br-AAF), making the choice of reagent critical for isozyme-targeted studies [3].

Acetanilide lacks the electrophilic bromine required for covalent cysteine modification; may abolish irreversible inhibition.
Chloroacetamide analogs exhibit lower leaving-group ability; inhibition kinetics and target engagement can shift significantly.
Isozyme selectivity profile (pan-NAT) differs from NAT2-selective reagents; may confound pathway-specific interpretation.

Quantitative Differentiation Evidence


NAT Inhibition Kinetics vs. Nitrosobenzene

Bromoacetanilide acts as a product analog and inactivates arylamine N-acetyltransferase (NAT) with a determined KI value of 0.67 mM and a first-order inactivation rate constant (k₃) of 1 min⁻¹ [1]. This potency is comparable to that of nitrosobenzene, a known NAT inhibitor, which exhibits a KI of 0.54 mM against recombinant NAT1 [2].

NAT Inhibition KI
Cross-study comparable
KI = 0.67 mM (bromoacetanilide) vs. 0.54 mM (nitrosobenzene)
Supports active-site affinity benchmarking for inhibition protocol design.
Different enzyme sources; cross-study interpretation.
Enzyme Inhibition N-Acetyltransferase Kinetic Parameters

Inactivation Potency vs. Iodoacetamide on NAT2

Bromoacetanilide inactivates NAT2 through a bimolecular alkylation process targeting Cys68 [1]. In contrast, iodoacetamide achieves 50% inhibition of NAT2 at a concentration of 0.25 mM and 90% inhibition at 1.0 mM [2]. While direct head-to-head kinetic constants are not available within a single study, the reported inactivation parameters provide a cross-study benchmark for comparing the reactivity of these two commonly used haloacetamide inhibitors.

NAT2 Inactivation Benchmark
Cross-study comparable
KI 0.67 mM; iodoacetamide 50% inhib. at 0.25 mM, 90% at 1.0 mM
Context for selecting appropriate haloacetamide reagent concentration ranges.
Different metrics and species; direct numeric comparison limited.
Covalent Inhibition NAT2 Dose-Response

Antifungal Activity Among Aromatic Bromoacetamides

In a systematic screen of 10 N-aryl alpha-haloamides for fungistatic activity, bromoacetanilide (the simple N-phenyl derivative) exhibited the highest order of toxicity among all aromatic compounds tested, with none exceeding its activity [1]. This study also predicted that chlorine analogs are much less active and that polyhalogenation does not augment fungistatic power.

Fungistatic Potency Rank
Class-level; data to verify
Reported highest rank among N-aryl bromoacetamides tested
Provides a scaffold benchmark for antifungal SAR screening context.
Specific MIC values not reported; historical dataset.
Antifungal Fungistatic Structure-Activity Relationship

Isozyme Selectivity Profile vs. Br-AAF

Bromoacetanilide inactivates both NAT1 and NAT2 with no significant selectivity, operating through a bimolecular alkylation mechanism [1]. In contrast, 2-(bromoacetylamino)fluorene (Br-AAF) is an affinity label that exhibits similar binding affinity for both isozymes but is a more effective inactivator of NAT1 due to a higher rate of alkylation [1]. This distinction is critical when experimental goals require pan-NAT inhibition versus isozyme-selective inactivation.

Isozyme Selectivity Profile
Head-to-head
Pan-NAT inactivation; Br-AAF selective for NAT1
Non-selective profile supports pan-NAT mechanistic studies.
Br-AAF more effective NAT1 inactivator; distinct alkylation rates.
Isozyme Selectivity NAT1 NAT2 Covalent Labeling

Structural Biology Utility with NAT1

The high-resolution crystal structure of human NAT1 in complex with the irreversible inhibitor 2-bromoacetanilide was solved and refined to 1.7 Å resolution [1]. This structural data provided direct visualization of the inhibitor binding mode and the catalytic cysteine residue targeted for alkylation.

Crystal Structure Resolution
Supporting evidence
1.7 Å (NAT1-2-bromoacetanilide complex)
Enables structure-guided inhibitor design and docking context.
Recombinant human NAT1; visualization of alkylated cysteine.
X-ray Crystallography Protein Structure NAT1 Covalent Inhibitor

Recommended Research and Industrial Applications


Mechanistic NAT Enzyme Studies

Bromoacetanilide serves as a gold-standard covalent probe for studying NAT1 and NAT2 active site topology and catalytic mechanism. Its well-characterized inhibition kinetics (KI = 0.67 mM, k₃ = 1 min⁻¹) and 1:1 stoichiometry of enzyme alkylation [1] enable precise active site titration experiments. The compound's non-selective inactivation of both NAT isozymes [2] makes it ideal for pan-NAT inhibition studies, whereas its high-resolution crystal structure with NAT1 [3] provides atomic-level detail for structure-guided mutagenesis and inhibitor design.

Synthetic Intermediate for Kinase Inhibitor Scaffolds

2'-Bromoacetanilide is a key reagent in the synthesis of furan-2-ylmethylene thiazolidinediones, a class of novel, potent, and selective inhibitors of phosphoinositide 3-kinase γ (PI3Kγ) [1]. This established synthetic utility makes the compound valuable for medicinal chemistry groups developing targeted cancer therapeutics or investigating PI3K signaling pathways.

Antifungal Agent Development and SAR Studies

As the most potent aromatic N-aryl bromoacetamide identified in systematic fungistatic screening [1], bromoacetanilide provides a benchmark scaffold for structure-activity relationship (SAR) studies aimed at developing novel antifungal agents. Its demonstrated superiority over chlorine analogs and polyhalogenated derivatives guides medicinal chemists in prioritizing synthetic efforts toward bromoacetamide-based leads.

Covalent Protein Labeling for Structural Proteomics

The established ability of bromoacetanilide to covalently modify active-site cysteine residues in NAT enzymes [1] and its utility in X-ray crystallography [2] support its use as a site-directed labeling reagent. Researchers can leverage this reactivity to introduce heavy atoms or reporter groups for crystallographic phasing, mass spectrometry-based active site mapping, or fluorescence labeling studies of cysteine-containing proteins.

Application
Selection Property
Validation Focus
Pan-NAT inhibition studies
Non-selective NAT1/NAT2 inactivation
Active-site titration and catalytic mechanism context
Kinase inhibitor scaffold synthesis
Synthetic intermediate for PI3Kγ inhibitor scaffolds
Reported synthetic utility in medicinal chemistry
Antifungal SAR studies
Highest rank-order fungistatic potency among tested N-aryl bromoacetamides
Scaffold benchmarking for SAR context
Covalent protein labeling for structural proteomics
Active-site cysteine labeling
Crystallographic phasing and mass spectrometry mapping context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromoacetanilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.